![molecular formula C26H31ClN2O5S B13725709 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate is an organic compound known for its applications in the pharmaceutical industry. It is a derivative of thioxanthene and is primarily used in the treatment of psychiatric disorders. This compound is known for its efficacy in managing symptoms of schizophrenia and other psychoses due to its potent antagonistic effects on dopamine receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate involves several steps:
Formation of 2-Chloro-9H-thioxanthene: This is achieved through a chemical reaction involving the chlorination of thioxanthene.
Reaction with Propylamine: The 2-chloro-9H-thioxanthene is then reacted with propylamine to introduce the propyl group.
Formation of Piperazine Derivative: The resulting compound is further reacted with piperazine to form the piperazine derivative.
Ethanol Addition: Finally, ethanol is added to the piperazine derivative to form 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.
Substitution: Halogen substitution reactions can modify the chlorine atom, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen substitution often involves reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially different pharmacological effects .
Aplicaciones Científicas De Investigación
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying thioxanthene derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of psychiatric disorders such as schizophrenia.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The compound exerts its effects primarily through antagonism of dopamine receptors, particularly D1 and D2 receptors. By blocking these receptors, it helps to manage symptoms of psychosis. Additionally, it has antagonistic effects on α1-adrenergic receptors and 5-HT2 receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Zuclopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: Known for its use in treating schizophrenia and other psychoses.
Chlorprothixene: A related compound with similar therapeutic applications.
Uniqueness
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of dopamine, adrenergic, and serotonin receptor antagonism makes it particularly effective in managing a broad range of psychiatric symptoms .
Propiedades
Fórmula molecular |
C26H31ClN2O5S |
|---|---|
Peso molecular |
519.1 g/mol |
Nombre IUPAC |
butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-; |
Clave InChI |
KUEAHHOXAMWWOW-CVIBNLPVSA-N |
SMILES isomérico |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
SMILES canónico |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





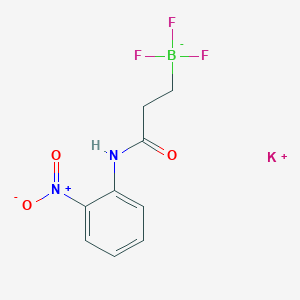
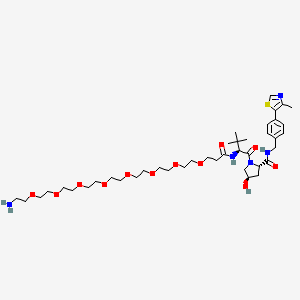

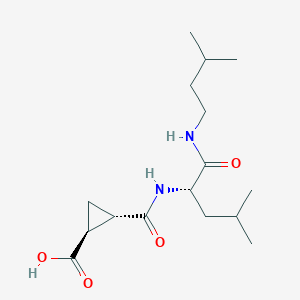
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

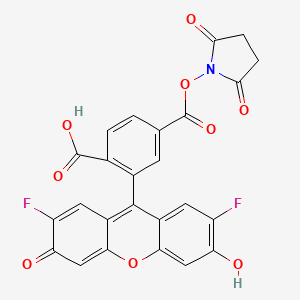
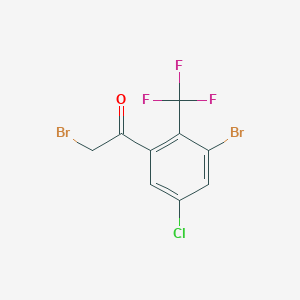

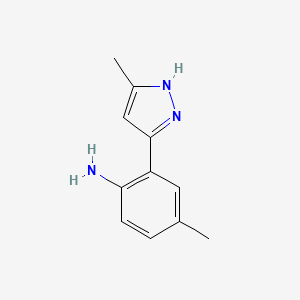
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
